N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide
CAS No.:
Cat. No.: VC16809835
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3OS |
|---|---|
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C9H13N3OS/c1-6(13)10-9-11-7-3-4-12(2)5-8(7)14-9/h3-5H2,1-2H3,(H,10,11,13) |
| Standard InChI Key | RPVFJWINWFDEKH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC2=C(S1)CN(CC2)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-(5-Methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide consists of a bicyclic system where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a partially saturated pyridine ring (a six-membered ring with one double bond). Key structural features include:
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Thiazole moiety: The sulfur atom at position 1 and nitrogen at position 3 contribute to electron-deficient properties, facilitating interactions with biological targets.
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Pyridine ring saturation: The 6,7-dihydro-4H configuration indicates two saturated bonds, reducing aromaticity and enhancing conformational flexibility.
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Substituents: A methyl group at the 5-position and an acetamide group at the 2-position modulate solubility and binding affinity.
Table 1: Key Physicochemical Data
Synthesis and Manufacturing
Synthetic Routes
Although no explicit protocol for N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide exists, analogous compounds provide insight into plausible pathways:
Thiazolo[5,4-c]pyridine Core Formation
The thiazolo-pyridine scaffold is typically constructed via cyclocondensation. For example, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (a precursor) is synthesized by treating piperidone derivatives with sulfur and cyanamide in the presence of a secondary amine .
Functionalization Steps
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Methylation: Introduction of the 5-methyl group may involve reductive amination using formaldehyde and triacetoxysodium borohydride, as seen in edoxaban intermediate synthesis .
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Acetylation: The amine at position 2 can react with acetyl chloride or acetic anhydride to form the acetamide moiety.
Optimization Challenges
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Regioselectivity: Ensuring methylation occurs exclusively at the 5-position requires careful control of reaction conditions .
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Stability: The dihydro-pyridine ring may undergo oxidation, necessitating inert atmospheres or stabilizing agents.
| Compound | Activity | Target | Source |
|---|---|---|---|
| Edoxaban intermediate | Factor Xa inhibition | Coagulation cascade | |
| 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine | Kinase modulation | CDK2, MAPK |
Future Directions
Mechanistic Studies
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Target identification: High-throughput screening against kinase libraries could reveal specific inhibitory roles.
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Structure-activity relationships (SAR): Modifying the acetamide or methyl groups may optimize potency and selectivity.
Preclinical Development
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Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.
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Toxicology: Acute and chronic toxicity studies to establish safety margins.
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